Selenophene

Catalog No.
S602371
CAS No.
288-05-1
M.F
C4H4Se
M. Wt
131.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenophene

CAS Number

288-05-1

Product Name

Selenophene

IUPAC Name

selenophene

Molecular Formula

C4H4Se

Molecular Weight

131.05 g/mol

InChI

InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H

InChI Key

MABNMNVCOAICNO-UHFFFAOYSA-N

SMILES

C1=C[Se]C=C1

Synonyms

selenacyclopentadiene;selenofuran;SELENOPHENE;SELENOPHENE 99%;Selenophene,99%;Selenophene, 99% 2.5GR

Canonical SMILES

C1=C[Se]C=C1

Organic Field-Effect Transistors (OFETs):

  • Selenophene derivatives exhibit superior electron transport properties compared to their sulfur-containing counterparts (thiophenes). This characteristic makes them ideal candidates for n-channel (electron-conducting) OFETs.
  • Research efforts focus on optimizing selenophene-based polymers to achieve high electron mobility, essential for efficient transistor operation. Strategies involve incorporating electron-withdrawing groups and tailoring molecular packing through various techniques.

Organic Solar Cells (OSCs):

  • Selenophene-containing polymers can be employed as either donor (electron donor) or acceptor (electron acceptor) materials in OSCs. The versatile electronic properties of selenophenes allow for fine-tuning the energy levels of these materials to achieve efficient charge transfer and light absorption within the device.
  • Current research explores strategies to enhance the power conversion efficiency (PCE) of selenophene-based OSCs through strategies like incorporating fullerene acceptors and optimizing morphology for efficient exciton dissociation and charge transport.

Organic Light-Emitting Diodes (OLEDs):

  • Selenophene derivatives can be utilized as emitters or host materials in OLEDs. Their tunable photoluminescence properties enable the creation of devices with desired emission colors.
  • Research in this area focuses on developing thermally stable and efficient selenophene-based emitters with desired color profiles and triplet harvesting capabilities for improved OLED performance.

Selenophene is an organic compound characterized by its five-membered aromatic ring, consisting of four carbon atoms and one selenium atom, with the chemical formula C₄H₄Se. It is a selenium analog of both furan (C₄H₄O) and thiophene (C₄H₄S), sharing similar structural properties while incorporating selenium in place of oxygen or sulfur. Selenophene appears as a colorless liquid and is recognized for its flat molecular structure, which contributes to its aromatic nature. This compound exhibits electrophilic substitution reactions, with electrophiles preferentially attacking the carbon atoms adjacent to the selenium atom .

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: Similar to thiophene, selenophene can engage in electrophilic substitution reactions, albeit at a slower rate than furan but faster than thiophene. The electrophilic attack primarily occurs at the carbon positions adjacent to the selenium atom .
  • Oxidation: Selenophene can be oxidized to form selenophene 1,1-dioxide, which retains the ring structure but with additional oxygen functionalities .
  • Reactions with Halogens: Selenophene reacts with halogens under certain conditions to yield various halogenated derivatives .

Research indicates that selenophene derivatives exhibit notable biological activities. They have been studied for their potential as:

  • Anticancer Agents: Certain selenophene derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer types .
  • Antimicrobial Properties: Some studies suggest that selenophene compounds possess antimicrobial activity against specific pathogens, making them candidates for pharmaceutical applications .
  • Antioxidant Activity: Selenophene and its derivatives may also exhibit antioxidant properties, contributing to their potential therapeutic uses in combating oxidative stress-related diseases .

The synthesis of selenophene can be achieved through several methods:

  • Thermal Decomposition: The original synthesis reported by Mazza and Solazzo in 1927 involved heating selenium with acetylene at approximately 300 °C, yielding selenophene in modest yields .
  • Fiesselman Procedure: This method involves the reaction of β-chloro-aldehydes with sodium selenide, leading to substituted selenophenes .
  • Cyclization Reactions: Recent advancements have introduced one-pot cyclization methods using various precursors such as 1,3-dienyl bromides in the presence of catalysts like potassium selenocyanate and copper oxide nanoparticles, allowing for more efficient synthesis under milder conditions .

Selenophene and its derivatives are utilized across various fields:

  • Organic Electronics: Due to their electronic properties, selenophenes are explored as materials for organic semiconductors and photovoltaic devices .
  • Pharmaceuticals: The biological activity of selenophene derivatives makes them candidates for drug development, particularly in oncology and infectious disease treatment .
  • Chemical Sensors: Their unique electronic properties allow for applications in chemical sensing technologies .

Interaction studies involving selenophene focus on its behavior in biological systems and its reactivity with other compounds. Research has shown that:

  • Selenophene derivatives can interact with biomolecules such as proteins and nucleic acids, influencing their structure and function.
  • Studies on the interaction of selenophene with various electrophiles reveal insights into its reactivity patterns, which are crucial for designing new compounds with desired biological activities .

Selenophene shares structural similarities with several other heterocycles. Notable comparisons include:

CompoundStructureKey Features
ThiopheneC₄H₄SContains sulfur; more reactive towards electrophiles than selenophene.
FuranC₄H₄OContains oxygen; faster electrophilic substitution than both thiophene and selenophene.
TelluropheneC₄H₄TeContains tellurium; exhibits similar aromatic properties but is less stable than selenophene.
BenzoselenopheneC₈H₆SeA fused ring system that enhances stability and alters reactivity compared to simple selenophene.

Selenophene's uniqueness lies in its balance between stability and reactivity due to the presence of selenium, which imparts distinct electronic properties not found in its sulfur or oxygen counterparts. This makes it particularly interesting for applications in organic electronics and medicinal chemistry .

The synthesis of selenophene dates to 1927, when Mazza and Solazzo first produced it by reacting acetylene with elemental selenium at 300°C, achieving modest yields of 15%. Early methods relied on harsh conditions, such as Paal's 1885 approach using phosphorus pentaselenide (P$$4$$Se$${10}$$) with hexane-2,5-dione, which required temperatures exceeding 180°C. These protocols faced limitations in scalability and functional group tolerance, restricting access to substituted derivatives.

A significant breakthrough occurred in the 1950s with the adaptation of the Fiesselmann thiophene synthesis. By replacing thioglycolic acid with selenoglycolic acid, researchers synthesized 3-hydroxy-2-selenophenecarboxylic acid derivatives, enabling the construction of functionalized selenophenes under milder conditions. Modern advancements focus on cyclization strategies using diverse precursors. For example, 1-bromobutadiynes react with sodium selenide to form di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles, achieving yields up to 67%. Transition metal catalysis, particularly copper-mediated cyclizations, has further expanded the toolkit. Homopropargyl selenides undergo CuX$$_2$$-catalyzed cyclization to yield 3-haloselenophenes, demonstrating compatibility with electron-withdrawing groups like esters and nitriles.

Key Milestones in Synthetic Methods

EraMethodologiesYield RangeFunctional Group Tolerance
1920s–1950sAcetylene + Se (thermal), Paal-Knorr analog (P$$4$$Se$${10}$$ + diketones)10–15%Low
1960s–1990sFiesselmann adaptation (selenoglycolic acid + α,β-acetylenic esters)30–50%Moderate
2000s–PresentTransition metal catalysis (Cu, Pd), cyclization of diynols/dienyl selenides45–85%High

Role of Selenophene in Organoselenium Chemistry

Selenophene's electronic structure distinguishes it from analogous heterocycles. The selenium atom contributes a larger, more polarizable p-orbital, lowering the LUMO energy (-1.8 eV vs. -2.1 eV for thiophene) and reducing the optical bandgap. This property is exploited in organic photovoltaics (OPVs), where selenophene-based non-fullerene acceptors like Y6Se achieve power conversion efficiencies exceeding 16% due to enhanced charge transport.

In medicinal chemistry, selenophene derivatives exhibit chemopreventive and antitumoral activities. For instance, p-XSC (1-phenylselenophen-2-yl)selenocyanate inhibits colon carcinogenesis in preclinical models by modulating glutathione peroxidase activity. The Se–Se bridges in diselenide-bridged selenophenes mimic natural selenoproteins, offering antioxidant and antiviral potential.

Selenophene's aromaticity, though weaker than thiophene's, stabilizes transition states in electrophilic substitutions. Electrophiles preferentially attack the α-positions, enabling regioselective functionalization. Recent studies using $$^{77}$$Se NMR and X-ray crystallography confirm planar geometries in derivatives like di(selenophen-3-yl)diselenides, with Se–Se bond lengths of 2.316–2.372 Å.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

288-05-1

Wikipedia

Selenophene

Dates

Modify: 2023-08-15
1: Xu W, Wu L, Fang M, Ma Z, Shan Z, Li C, Wang H.
Diseleno[2,3-b:3/',2/'-d]selenophene and Diseleno[2,3-b:3/',2/'-d] thiophene:
Building Blocks for the Construction of [7]Helicenes. J Org Chem. 2017 Oct
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PMID: 28952725.


2: Singh VP, Yan J, Poon JF, Gates PJ, Butcher RJ, Engman L. Chain-Breaking
Phenolic 2,3-Dihydrobenzo[b]selenophene Antioxidants: Proximity Effects and
Regeneration Studies. Chemistry. 2017 Oct 26;23(60):15080-15088. doi:
10.1002/chem.201702350. Epub 2017 Oct 9. PubMed PMID: 28857289.


3: Fei Z, Han Y, Gann E, Hodsden T, Chesman ASR, McNeill CR, Anthopoulos TD,
Heeney M. Alkylated Selenophene-Based Ladder-Type Monomers via a Facile Route for
High-Performance Thin-Film Transistor Applications. J Am Chem Soc. 2017 Jun
28;139(25):8552-8561. doi: 10.1021/jacs.7b03099. Epub 2017 Jun 15. PubMed PMID:
28548496.


4: Tavadyan LA, Manukyan ZH, Harutyunyan LH, Musayelyan MV, Sahakyan AD, Tonikyan
HG. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile
Derivatives. Antioxidants (Basel). 2017 Mar 24;6(2). pii: E22. doi:
10.3390/antiox6020022. PubMed PMID: 28338603; PubMed Central PMCID: PMC5488002.


5: Pederzoli M, Pittner J. A new approach to molecular dynamics with
non-adiabatic and spin-orbit effects with applications to QM/MM simulations of
thiophene and selenophene. J Chem Phys. 2017 Mar 21;146(11):114101. doi:
10.1063/1.4978289. PubMed PMID: 28330346.


6: Shin Y, Song CE, Lee WH, Lee SK, Shin WS, Kang IN. Synthesis and
Characterization of a Soluble A-D-A Molecule Containing a 2D Conjugated
Selenophene-Based Side Group for Organic Solar Cells. Macromol Rapid Commun. 2017
Jun;38(11). doi: 10.1002/marc.201700016. Epub 2017 Mar 21. PubMed PMID: 28321949.


7: Chen P, Nakano K, Suzuki K, Hashimoto K, Kikitsu T, Hashizume D, Koganezawa T,
Tajima K. Organic Solar Cells with Controlled Nanostructures Based on Microphase
Separation of Fullerene-Attached Thiophene-Selenophene Heteroblock Copolymers.
ACS Appl Mater Interfaces. 2017 Feb 8;9(5):4758-4768. doi:
10.1021/acsami.6b14629. Epub 2017 Jan 24. PubMed PMID: 28094499.

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